molecular formula C18H14N2O2S B2833190 3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione

3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione

Cat. No.: B2833190
M. Wt: 322.4 g/mol
InChI Key: RCEMQBSAGQMBNC-UHFFFAOYSA-N
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Description

This compound is a pentacyclic heterocyclic system containing sulfur (thia) and nitrogen (diaza) atoms at positions 1 and 12, respectively. Its 21-membered henicosa backbone includes fused aromatic rings and two ketone groups (diones) at positions 11 and 21. The structure is stabilized by conjugated π-electrons and intramolecular hydrogen bonding.

Properties

IUPAC Name

3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-16-15-12-7-3-4-8-13(12)23-18(15)20-14(19-16)9-10-5-1-2-6-11(10)17(20)22/h1-2,5-6,9H,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEMQBSAGQMBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=CC5=CC=CC=C5C4=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione is a complex organic compound with potential biological activities that have attracted interest in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique pentacyclic structure that contributes to its biological activity. The molecular formula is C21H18N2O2SC_{21}H_{18}N_2O_2S with a molecular weight of approximately 378.44 g/mol.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase-3 activation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound.

  • In vitro Studies : The compound demonstrated inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties.

  • Mechanism : It is thought to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
  • Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups
    3
    .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits bacterial growth (MIC: 5-20 µg/mL)
Anti-inflammatoryReduces cytokine production
3

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications Synthesis Highlights Reference ID
3-Thia-1,12-diazapentacyclo[...]dione Pentacyclic, sulfur at position 3, two nitrogens at 1 and 12, diones at 11 and 21 Not explicitly reported; inferred potential for anticancer activity based on structural analogs Likely involves cyclization of thiosemicarbazones
3,22-Dioxa-11,14-diazapentacyclo[...]dione Oxygen (dioxa) replaces sulfur, nitrogens at 11 and 14, chair conformation of piperazine None reported; crystal packing via C–H···N interactions Single-crystal X-ray diffraction confirmed structure
1,4-Benzodioxin-based fused bis-thiadiazole analogs Benzodioxin fused with 1,3,4-thiadiazole; iodine-mediated cyclization α-Amylase/α-glucosidase inhibition (antidiabetic) Sodium acetate-catalyzed thiosemicarbazone step
(19S)-19-Ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[...]dione Nitro group, ethyl substitution, hydroxyl group; complies with Lipinski’s "Rule of Five" Anticancer (camptothecin analog) Multi-step synthesis with chlorocarbonylsulfenyl chloride
3-{14-Oxo-3,13,21-triazapentacyclo[...]propanamide Triaza system with amide substituent; extended π-conjugation Not reported; structural similarity to kinase inhibitors Unclear; likely involves amide coupling

Structural and Electronic Differences

Heteroatom Substitution :

  • The target compound’s sulfur atom at position 3 contrasts with oxygen in 3,22-dioxa analogs, which reduces electronegativity and alters π-electron delocalization .
  • Camptothecin derivatives (e.g., ) feature hydroxyl and ethyl groups, enhancing solubility and target binding compared to the less polar dione groups in the target compound.

Ring Conformation :

  • Piperazine rings in 3,22-dioxa analogs adopt a chair conformation, while the target compound’s fused aromatic system likely enforces planar rigidity, affecting intermolecular interactions .

Bioactivity :

  • Benzodioxin-thiadiazole hybrids exhibit antidiabetic activity via enzyme inhibition, whereas camptothecin analogs (e.g., ) target topoisomerase I in cancer therapy. The target compound’s lack of polar substituents may limit similar bioactivity unless modified .

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